![molecular formula C18H25N5O2 B14094143 1,7-dimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094143.png)
1,7-dimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-dimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines a purine core with a cyclohexyl group
Vorbereitungsmethoden
The synthesis of 1,7-dimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the imidazo[2,1-f]purine core, followed by the introduction of the cyclohexyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
1,7-dimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the purine core or the cyclohexyl group are replaced by other substituents. Common reagents for these reactions include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.
Wissenschaftliche Forschungsanwendungen
1,7-dimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies and drug design.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1,7-dimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,7-dimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A compound used in respiratory therapy.
Theobromine: Found in chocolate, with mild stimulant effects.
Uniqueness: The unique combination of the purine core and the cyclohexyl group in this compound gives it distinct chemical and biological properties, setting it apart from these other compounds.
Eigenschaften
Molekularformel |
C18H25N5O2 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
4,7-dimethyl-6-(3,3,5-trimethylcyclohexyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H25N5O2/c1-10-6-12(8-18(3,4)7-10)23-11(2)9-22-13-14(19-16(22)23)21(5)17(25)20-15(13)24/h9-10,12H,6-8H2,1-5H3,(H,20,24,25) |
InChI-Schlüssel |
WGVMZFGKCUTONF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)(C)C)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B14094061.png)
![3-[(4-Methoxybenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14094069.png)

![3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094082.png)
![1-(4-Ethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094090.png)
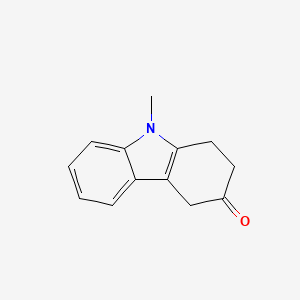
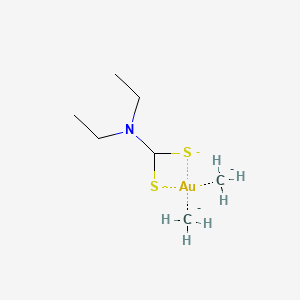
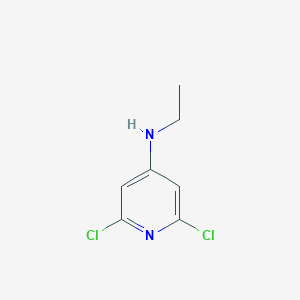
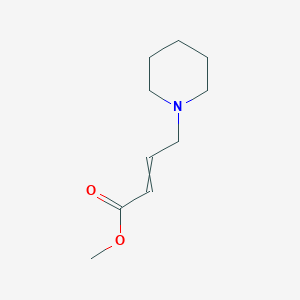
![1-(4-Tert-butylphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094118.png)
![N-[(Z)-3,3-dimethylbutan-2-ylideneamino]-2-nitrobenzamide](/img/structure/B14094125.png)
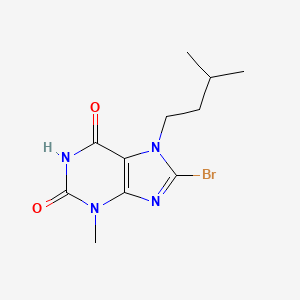
![3-(2-hydroxyphenyl)-4-(5-methylfuran-2-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14094137.png)
![2-(8-(4-fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14094153.png)
